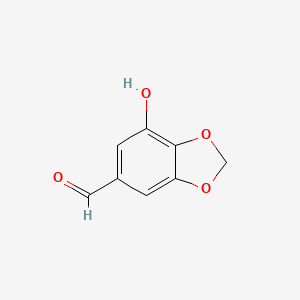

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde

Description

BenchChem offers high-quality 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORPNYJRVGCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512443 | |

| Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81805-98-3 | |

| Record name | 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81805-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde physical and chemical properties

An In--Depth Technical Guide to 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde

This guide provides a comprehensive technical overview of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS No. 81805-98-3), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, reactivity, analytical characterization, and strategic applications, offering field-proven insights beyond simple data tabulation.

Introduction: A Scaffold of Untapped Potential

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is a substituted aromatic aldehyde possessing a unique trifecta of functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and the rigid, electron-rich 1,3-benzodioxole (or methylenedioxyphenyl) moiety. This specific arrangement of an ortho-hydroxy aldehyde on a benzodioxole core makes it a structurally significant and highly versatile precursor for the synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals.[1] Its potential is rooted in the ability to undergo a wide array of chemical transformations, serving as a foundational scaffold for novel bioactive compounds.

Caption: Chemical structure and key functional groups.

Physicochemical and Computed Properties

A precise understanding of a compound's physical properties is critical for its application in synthesis, dictating choices in solvent systems, reaction conditions, and purification methods. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and reliable computed properties.

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-1,3-benzodioxole-5-carbaldehyde | --- |

| CAS Number | 81805-98-3 | [2] |

| Molecular Formula | C₈H₆O₄ | [2] |

| Molecular Weight | 166.13 g/mol | [2] |

| Appearance | White powder | [3] |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Complexity | 182 | [2] |

| Solubility | The presence of a hydroxyl group and four oxygen acceptors suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and limited solubility in water and nonpolar solvents like hexane. The potential for intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups can influence its physical properties, including melting point and solubility.[1] | Inferred |

Synthesis and Chemical Reactivity

The utility of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde lies in its predictable and versatile reactivity, which allows for its elaboration into more complex structures.

Plausible Synthetic Pathway

While multiple synthetic routes can be envisioned, a common strategy for introducing an aldehyde group ortho to a hydroxyl group on an activated aromatic ring is through formylation reactions. A logical and efficient approach would be the Reimer-Tiemann or Duff reaction on 1,3-benzodioxol-4-ol (4-hydroxysesamol), a readily available precursor.

Caption: Proposed Reimer-Tiemann synthesis workflow.

Causality Behind Experimental Choice: The Reimer-Tiemann reaction is selected due to its proven efficacy in ortho-formylating phenols. The electron-donating nature of the benzodioxole ring and the hydroxyl group strongly activates the aromatic system towards electrophilic substitution, directing the incoming electrophile (dichlorocarbene intermediate) primarily to the ortho position, which is sterically accessible.

Core Chemical Reactivity

The molecule's reactivity is a composite of its functional groups. Strategic manipulation of these sites is the cornerstone of its use in drug development.

Caption: Key reactivity pathways of the core molecule.

-

Aldehyde Group: This group is a versatile handle for carbon-chain extension and functional group interconversion. It readily undergoes oxidation to the corresponding carboxylic acid, reduction to a primary alcohol, and serves as an electrophile in nucleophilic additions, such as in the formation of imines and subsequent reduction (reductive amination) to form secondary amines.

-

Hydroxyl Group: As a phenol, this group can be readily O-alkylated or O-acylated to generate a diverse library of ether and ester derivatives. These modifications are crucial in drug design for modulating properties like lipophilicity (LogP) and metabolic stability.

-

Aromatic Ring: The electron-rich nature of the ring system allows for further electrophilic aromatic substitution, although the existing substituents will govern the position of any new additions.

Analytical Characterization Protocol

Accurate structural confirmation is non-negotiable. While a specific experimental spectrum for this compound is not in the public record, a standard analytical workflow can be applied for its characterization. The following describes a self-validating protocol for structural elucidation.

Protocol: Structural Elucidation of a Novel Benzodioxole Derivative

Objective: To unambiguously confirm the structure and assess the purity of synthesized 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde.

Methodology:

-

Sample Preparation:

-

Dissolve ~5-10 mg of the purified, dry solid in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Spectroscopy (500 MHz):

-

Acquisition: Acquire a standard proton spectrum.

-

Expected Resonances:

-

δ 9.5-10.5 ppm: A sharp singlet corresponding to the aldehyde proton (-CHO).[4]

-

δ 8.0-11.0 ppm: A broad, exchangeable singlet for the phenolic hydroxyl proton (-OH). Its position can vary with concentration and solvent.

-

δ 6.5-7.5 ppm: Two singlets or narrow doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

δ ~6.0 ppm: A sharp singlet integrating to 2H, characteristic of the methylenedioxy (-O-CH₂-O-) protons.

-

-

Validation: The integration ratio of the peaks should correspond to the number of protons in each environment (e.g., 1H:1H:1H:1H:2H for aldehyde, hydroxyl, and two distinct aromatic protons, and the methylenedioxy group).

-

-

¹³C NMR Spectroscopy (125 MHz):

-

Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Resonances:

-

δ >185 ppm: Aldehyde carbonyl carbon.

-

δ 100-160 ppm: Multiple signals corresponding to the aromatic and dioxole carbons. The carbon bearing the hydroxyl group will be significantly shifted downfield.

-

δ ~101 ppm: The characteristic signal for the methylenedioxy carbon (-O-C H₂-O-).

-

-

-

Infrared (IR) Spectroscopy:

-

Acquisition: Using a KBr pellet or ATR setup.

-

Expected Bands (cm⁻¹):

-

3200-3600 (broad): O-H stretching of the phenolic group.

-

~2850 and ~2750: Characteristic C-H stretching of the aldehyde (Fermi doublet).

-

~1670-1690 (strong): C=O stretching of the aromatic aldehyde.

-

~1600, ~1480: C=C stretching of the aromatic ring.

-

~1250 and ~1040: Asymmetric and symmetric C-O-C stretching of the dioxole and phenol ether linkages.

-

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Acquisition: Use ESI or a similar soft ionization technique.

-

Validation: The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) must match the calculated exact mass of C₈H₆O₄ (166.0266) within a narrow tolerance (e.g., < 5 ppm). This provides definitive confirmation of the molecular formula.[2]

-

Safety, Handling, and Storage

Given the absence of specific toxicological data, handling of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde should be guided by best practices for aromatic aldehydes and phenols.

-

Handling: Always handle in a well-ventilated laboratory fume hood.[5][6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[5][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark environment.[7] The compound is potentially sensitive to light and air, which can cause oxidation of the aldehyde and phenol functional groups. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for chemical waste.[8]

Applications in Drug Discovery and Development

The true value of this molecule is as a versatile starting material. Its rigid scaffold and strategically placed functional groups make it an ideal candidate for generating libraries of compounds for high-throughput screening.

Caption: Role as a precursor in generating diverse bioactive scaffolds.

-

Scaffold for Natural Product Analogs: The ortho-hydroxy-aldehyde motif is present in many natural products. This compound can serve as a key starting material for the synthesis of flavonoids, coumarins, and other oxygen-containing heterocycles with known biological activities.

-

Combinatorial Chemistry: The aldehyde and hydroxyl groups are perfect handles for combinatorial library synthesis. For example, reductive amination at the aldehyde position and etherification at the hydroxyl position with diverse sets of amines and alkyl halides, respectively, can rapidly generate a large matrix of distinct compounds for screening against biological targets.

-

Precursor for Watched Chemicals: It is important to note that related benzodioxole structures, such as piperonal, are watched precursors in the synthesis of controlled substances.[9] Researchers working with this class of compounds must adhere strictly to all institutional and governmental regulations.

Conclusion

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde represents more than just a chemical entry in a catalog. It is a potent and versatile tool for chemical innovation. Its well-defined reactivity, rooted in the interplay of its aldehyde, hydroxyl, and benzodioxole functionalities, provides a reliable platform for the rational design and synthesis of novel molecules. For the discerning researcher in drug development and materials science, a thorough understanding of this compound's properties and potential is the first step toward unlocking its considerable synthetic power.

References

-

LookChem. 81805-98-3|7-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE. Available from: [Link]

-

The Fragrance Conservatory. Piperonal - The Ingredient Directory. Available from: [Link]

-

Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]

-

PubChem - NIH. Piperonal | C8H6O3 | CID 8438. Available from: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

-

IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1][10]dioxole-5-carbaldehyde oxime. Available from: [Link]

-

Wikipedia. Piperonal. Available from: [Link]

-

PubChem - NIH. 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | C9H8O4 | CID 22016. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]

Sources

- 1. CAS 4720-68-7: 1,3-Benzodioxole-5-carboxaldehyde, 6-hydrox… [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. hnkanbeichemical.com [hnkanbeichemical.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. β-Carotene CAS#: 7235-40-7 [m.chemicalbook.com]

A Technical Guide to the Natural Occurrence, Isolation, and Characterization of Hydroxylated Benzodioxole Compounds

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif found in a diverse array of natural products. Its presence is linked to a wide spectrum of biological activities, including antimicrobial, antioxidant, and antitumor effects. When this core structure is hydroxylated, these properties can be significantly modulated, making hydroxylated benzodioxoles a compelling class of compounds for phytochemical investigation and drug discovery. This guide provides a comprehensive technical overview of the natural distribution of these compounds, offering field-proven, step-by-step protocols for their extraction, isolation, and purification. Furthermore, it details the critical spectroscopic techniques required for their unambiguous structural elucidation, grounding all claims and methodologies in authoritative scientific literature.

Chapter 1: The Benzodioxole Scaffold: A Cornerstone of Bioactive Natural Products

The 1,3-benzodioxole ring system is an integral feature of numerous phytochemicals, from common dietary components to potent medicinal agents. This structure consists of a benzene ring fused to a five-membered dioxole ring, creating a rigid and electronically distinct entity. Compounds featuring this moiety are widespread and are often recognized for their significant biological activities. For instance, etoposide and teniposide, clinical antitumor agents, are derivatives of podophyllotoxin, a natural product that contains the methylenedioxy unit.[1] The 1,3-benzodioxole system is also a key component of natural products like sesamol and piperine.[1][2]

The biological activity of these molecules is not static; it is profoundly influenced by the substitution pattern on the aromatic ring. The introduction of a hydroxyl (-OH) group, in particular, can have a dramatic effect. Hydroxylation can increase a molecule's polarity, alter its binding affinity for biological targets, and is often crucial for antioxidant activity. The phenolic hydroxyl group can act as a hydrogen donor, neutralizing free radicals and thereby mitigating oxidative stress.[3] Structure-activity relationship studies have shown that the methylenedioxy function contributes to the stabilization of the resulting phenoxy radical, enhancing this antioxidant potential.[4] The strategic placement of hydroxyl groups is therefore a key determinant of a compound's therapeutic potential.

Chapter 2: Natural Distribution of Hydroxylated Benzodioxoles

Hydroxylated benzodioxole compounds are not uniformly distributed in the plant kingdom but are characteristically found in specific plant families.

Pedaliaceae Family

The most well-documented source of hydroxylated benzodioxoles is the sesame plant (Sesamum indicum). Sesame seeds and their oil are rich in lignans built upon the benzodioxole framework.[5] While sesamin and sesamolin are the most abundant, the hydroxylated derivative, sesamol , is also present and is a potent antioxidant.[6] Furthermore, processing and extraction of sesame byproducts can yield other hydroxylated lignans such as sesaminol and its various glycosides.[7][8]

| Compound | Source | Key Structural Feature | Primary Reference(s) |

| Sesamol | Sesamum indicum (Sesame) | Phenolic hydroxyl group on the benzodioxole ring | [6][7] |

| Sesaminol | Sesamum indicum (Sesame) | Hydroxylated furan ring attached to benzodioxole | [7] |

| Sesaminol Glucosides | Sesamum indicum (Sesame) | Glycosidic linkage to the hydroxyl group of sesaminol | [8] |

Apiaceae Family

The Apiaceae (or Umbelliferae) family, which includes parsley, dill, and celery, is known for producing phenylpropanoids with the benzodioxole structure. While apiol and dillapiole are prominent examples, they are typically methoxylated rather than hydroxylated.[1][9] However, research into less common species has yielded novel, more complex benzodioxoles. For example, the roots of Astrodaucus persicus have been shown to contain several new benzodioxole compounds, some featuring hydroxyl groups or moieties derived from them, such as O-β-D-glucopyranosyl units.[1][9]

Other Botanical Sources

The benzodioxole moiety is found in many other plants. Safrole, for instance, is a well-known component of sassafras oil.[1][9] While safrole itself is not hydroxylated, its metabolism in biological systems can lead to hydroxylated derivatives. The exploration of diverse plant species continues to be a promising avenue for the discovery of novel hydroxylated benzodioxoles.

Chapter 3: A Practical Guide to Isolation and Purification

The successful isolation of hydroxylated benzodioxoles requires a systematic approach, beginning with efficient extraction and progressing through multiple stages of chromatographic purification. The choice of methodology is dictated by the polarity of the target compound and the nature of the starting material.

Workflow Overview: From Plant Material to Purified Compound

The general pipeline for isolating natural products is a multi-step process designed to progressively increase the purity of the target compound. It begins with the liberation of compounds from the plant matrix and concludes with high-resolution techniques to separate structurally similar molecules.

Caption: Generalized workflow for the isolation of natural compounds.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans from Sesame Byproducts

This protocol is adapted from methodologies for extracting lignans from defatted sesame meal, a rich source of these compounds.[8] UAE is chosen for its efficiency, reducing both time and solvent consumption.[8]

I. Materials:

-

Defatted sesame cake/meal, milled to a fine powder.

-

Solvent: 80% Ethanol (Ethanol/water, 80:20, v/v).

-

Ultrasonic bath or probe sonicator.

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 42 filter paper).

-

Rotary evaporator.

II. Step-by-Step Methodology:

-

Sample Preparation: Weigh 100 g of powdered sesame cake and place it into a suitable glass beaker or flask.

-

Solvent Addition: Add 1000 mL of 80% ethanol to the sesame cake, creating a solid-to-solvent ratio of 1:10 (w/v).

-

Ultrasonication: Place the vessel in an ultrasonic bath. Sonicate for 45 minutes at a controlled temperature of 50°C. Rationale: Ultrasonication creates cavitation bubbles, which collapse near the cell walls, disrupting them and enhancing solvent penetration and mass transfer.

-

Filtration: Immediately after sonication, filter the mixture through a Büchner funnel to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

-

Concentration: Transfer the filtrate to a round-bottom flask and concentrate the extract under reduced pressure using a rotary evaporator at a bath temperature of 40-50°C. This removes the ethanol and water, yielding a crude, semi-solid extract.

-

Drying and Storage: Dry the resulting crude extract completely in a vacuum oven or using a freeze-dryer. Store the final powdered extract at -20°C in a desiccator to prevent degradation.[8]

Protocol 2: Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that does not require a solid stationary phase, making it ideal for purifying crude extracts without irreversible adsorption and with high sample loading capacity.[10] This protocol is based on the successful separation of sesame lignans.[7][8]

I. Materials:

-

Crude lignan extract (from Protocol 1).

-

CPC instrument with a fraction collector.

-

Biphasic solvent system: n-Hexane/Ethyl Acetate/Ethanol/Water (n-Hex/EtOAc/EtOH/H₂O) in a 2:3:3:2 v/v/v/v ratio.[7]

-

Analytical HPLC for fraction analysis.

II. Step-by-Step Methodology:

-

Solvent System Preparation: Prepare the biphasic solvent system by mixing the four solvents in the specified ratio in a separatory funnel. Shake vigorously and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases, typically via sonication.

-

CPC System Equilibration: Fill the entire CPC column with the stationary phase (the upper, less polar phase in this system).

-

Mobile Phase Introduction: Pump the mobile phase (the lower, more polar phase) through the column at a set flow rate (e.g., 10 mL/min). The mobile phase will displace the stationary phase until hydrodynamic equilibrium is reached, at which point the stationary phase volume becomes stable.

-

Sample Injection: Dissolve a known amount of the crude extract (e.g., 1-2 g) in a minimal volume of a 1:1 mixture of the stationary and mobile phases. Inject this solution into the CPC system.

-

Elution and Fractionation: Begin the elution process by pumping the mobile phase through the column. Collect fractions of a fixed volume (e.g., 15 mL) using an automated fraction collector. Rationale: Compounds will partition between the two liquid phases based on their partition coefficient (Kd). Compounds more soluble in the mobile phase will elute faster, while those retained by the stationary phase will elute later, achieving separation.

-

Fraction Analysis: Analyze the collected fractions using an analytical method like TLC or HPLC to identify which fractions contain the target hydroxylated benzodioxoles in high purity.

-

Pooling and Concentration: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to yield the purified molecule. Purity can be confirmed by analytical HPLC, which for sesamin and sesamolin has been shown to exceed 95%.[7]

Caption: Schematic of a Centrifugal Partition Chromatography (CPC) workflow.

Chapter 4: Structural Elucidation of Isolated Compounds

The definitive identification of a novel or known hydroxylated benzodioxole relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of the isolated compound.[7][11] It provides a highly accurate mass measurement, allowing for the calculation of an elemental composition that distinguishes between isobaric compounds. Fragmentation patterns observed in MS/MS experiments can further reveal structural components, such as the loss of a methoxy group or side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete chemical structure. A suite of experiments is typically required.[1][9]

-

¹H NMR: This experiment identifies all the hydrogen atoms in the molecule and provides information about their chemical environment and connectivity. For a benzodioxole, a characteristic singlet peak for the two protons on the methylene bridge (O-CH₂-O) is typically observed around δH 6.00 ppm.[1][9] Aromatic protons and protons on side chains will have distinct chemical shifts. The proton of the hydroxyl group will appear as a singlet that can vary in chemical shift.

-

¹³C NMR: This experiment identifies all the unique carbon atoms. The carbon of the O-CH₂-O group is typically found around δC 100-102 ppm. Aromatic carbons and the carbon bearing the hydroxyl group will also have characteristic chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

-

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule.

-

| Spectroscopic Technique | Information Provided | Characteristic Signal for Benzodioxole |

| HRMS | Elemental Composition (Molecular Formula) | N/A |

| ¹H NMR | Proton environment and connectivity | Singlet at ~6.0 ppm (O-CH₂-O) |

| ¹³C NMR | Carbon skeleton | Signal at ~101 ppm (O-CH₂-O) |

| IR Spectroscopy | Functional groups | C-O-C stretching band at ~1245 cm⁻¹ |

Chapter 5: Conclusion and Future Perspectives

The study of hydroxylated benzodioxole compounds from natural sources represents a vibrant and promising field of research. As demonstrated, plants like Sesamum indicum and Astrodaucus persicus are rich sources of these molecules.[1][5][9] The methodologies for their isolation, particularly advanced liquid-liquid chromatographic techniques like CPC, have become highly efficient, enabling the procurement of high-purity compounds for further study.[7][10] The synergistic use of HRMS and multidimensional NMR spectroscopy provides an unambiguous pathway for their structural characterization.[1][11]

Looking forward, the continued exploration of botanical biodiversity, guided by ethnobotanical knowledge and metabolomic screening, will undoubtedly lead to the discovery of novel hydroxylated benzodioxoles. The detailed investigation of these new compounds, especially their mechanisms of action as antioxidant and antitumor agents, will provide valuable leads for the development of next-generation therapeutics.

References

-

Preparative Separation and Purification of Sesamin and Sesamolin from Sesame Seeds by High-Speed Counter-Current Chromatography. ResearchGate. [Link]

-

Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties. Frontiers in Pharmacology. [Link]

-

New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Institutes of Health (NIH). [Link]

-

Solvent Extraction and GC-MS Analysis of Sesame Seeds for Determination of Bioactive Antioxidant Fatty Acid/Fatty Oil Components. PubMed. [Link]

-

Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization. National Institutes of Health (NIH). [Link]

-

(PDF) New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. ResearchGate. [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. National Institutes of Health (NIH). [Link]

-

Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Royal Society of Chemistry. [Link]

-

Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds. National Library of Medicine. [Link]

-

Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. PubMed. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

-

Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. ResearchGate. [Link]

-

Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. PubMed. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. National Institutes of Health (NIH). [Link]

-

Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]

-

¹H NMR spectroscopic evaluation of NW-11 derivative. ResearchGate. [Link]

-

Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds. ACS Publications. [Link]

-

phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Plant Archives. [Link]

Sources

- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Extraction and GC-MS Analysis of Sesame Seeds for Determination of Bioactive Antioxidant Fatty Acid/Fatty Oil Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Aroma: A Technical Guide to the Biosynthesis of 1,3-Benzodioxole Derivatives in Plants

Foreword

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a diverse array of plant secondary metabolites, contributing to the distinct aromas of many spices and essential oils. Beyond their sensory properties, these compounds, including safrole from sassafras and piperine from black pepper, exhibit a range of biological activities, making them of significant interest to the pharmaceutical, agricultural, and fragrance industries.[1] Understanding the intricate biosynthetic pathways that plants have evolved to construct this unique functional group is paramount for harnessing their potential through metabolic engineering and synthetic biology approaches.

This technical guide provides an in-depth exploration of the biosynthesis of 1,3-benzodioxole derivatives in plants. We will dissect the well-characterized pathway of piperine in Piper nigrum as a primary exemplar, and further explore the putative pathway for safrole, drawing on homologous reactions in related phenylpropene biosynthetic routes. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive mechanistic overview and detailed experimental protocols to empower further investigation in this field.

The Phenylpropanoid Pathway: The Common Wellspring

The journey to the 1,3-benzodioxole core begins within the central thoroughfare of plant specialized metabolism: the phenylpropanoid pathway. This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds that serve as precursors for a vast array of natural products, including flavonoids, lignans, and, pertinently, 1,3-benzodioxole derivatives.[2][3]

The initial steps are conserved across a multitude of plant species and compound classes. Phenylalanine is first deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[2] This is followed by hydroxylation at the C4 position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.[4] Subsequent modifications, including further hydroxylations and methylations, create a pool of hydroxycinnamic acids, such as caffeic acid and ferulic acid, which serve as critical branch-point intermediates.[3][5]

The Defining Reaction: Formation of the Methylenedioxy Bridge

The hallmark of 1,3-benzodioxole biosynthesis is the formation of the methylenedioxy bridge, a five-membered ring containing two oxygen atoms attached to adjacent carbons of the benzene ring. This reaction is catalyzed by a specific class of cytochrome P450 enzymes.[6][7] These enzymes facilitate an intramolecular cyclization of a vicinal di-oxygenated aromatic precursor, typically a hydroxyl and a methoxy group.

The proposed mechanism involves the hydroxylation of the methoxy group's methyl carbon, followed by an intramolecular nucleophilic attack of the adjacent hydroxyl group, leading to the displacement of water and the formation of the methylene bridge.[8][9] This critical step imparts the characteristic 1,3-benzodioxole structure.

A Case Study in Piperine Biosynthesis in Piper nigrum

The biosynthesis of piperine, the pungent alkaloid in black pepper, provides the most complete picture to date of the genetic and biochemical steps leading to a 1,3-benzodioxole derivative.[10][11]

Elongation of the Phenylpropanoid Precursor

The biosynthesis of piperine does not proceed directly from ferulic acid. Instead, a chain elongation step is hypothesized to occur, converting ferulic acid to feruperic acid (5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoic acid).[11][12] While the specific enzymes for this elongation in Piper nigrum are yet to be fully characterized, this step is crucial for forming the C5 side chain of the resulting piperic acid.

The Key Cyclization Step

The decisive step in forming the 1,3-benzodioxole moiety of piperine is the conversion of feruperic acid to piperic acid. This reaction is catalyzed by the cytochrome P450 enzyme CYP719A37 .[7] This enzyme specifically recognizes the 4-hydroxy and 3-methoxy groups on the phenyl ring of feruperic acid and catalyzes the formation of the methylenedioxy bridge.[7][13] Functional characterization has shown that CYP719A37 does not accept ferulic acid as a substrate, highlighting the specificity of this reaction after the side chain elongation.[7][11]

Final Assembly

Following the formation of piperic acid, the pathway proceeds with two final enzymatic steps:

-

Activation of Piperic Acid: Piperic acid is activated by piperoyl-CoA ligase to form piperoyl-CoA.[11]

-

Condensation with Piperidine: The final step is the condensation of piperoyl-CoA with piperidine, a heterocyclic amine derived from lysine, to form piperine. This reaction is catalyzed by piperine synthase (PS) , a member of the BAHD-type acyltransferase family.[14][15]

The following diagram illustrates the biosynthetic pathway of piperine.

Caption: Biosynthetic pathway of piperine from L-phenylalanine.

Putative Biosynthetic Pathway of Safrole

In contrast to piperine, the biosynthetic pathway of safrole, a major component of sassafras oil, is less defined. However, by drawing parallels with the biosynthesis of other phenylpropenes like eugenol, a plausible pathway can be proposed.

The likely precursor for safrole is coniferyl alcohol, another product of the phenylpropanoid pathway. The biosynthesis of eugenol from coniferyl alcohol involves two key enzymes: coniferyl alcohol acetyltransferase (CFAT) and eugenol synthase (EGS) .[5][13][16] A similar enzymatic logic can be hypothesized for safrole, with the critical addition of a methylenedioxy bridge-forming cytochrome P450.

A putative pathway could involve the reduction of the allyl side chain of a precursor like 3,4-dihydroxyallylbenzene, followed by the action of a specific cytochrome P450 to form the methylenedioxy bridge. The identification and characterization of these enzymes in safrole-producing plants, such as Sassafras albidum, remains a key area for future research.

Experimental Workflows for Pathway Elucidation

Elucidating the biosynthesis of 1,3-benzodioxole derivatives requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. The following sections provide detailed protocols for key experiments.

Metabolite Profiling and Identification

The first step in characterizing a biosynthetic pathway is to identify and quantify the intermediates and final products in the plant tissues of interest. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[17][18]

Protocol: Extraction and LC-MS Analysis of 1,3-Benzodioxole Derivatives and Precursors

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, roots, fruits) and immediately freeze in liquid nitrogen to quench metabolic activity.[19]

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol (pre-chilled to -20°C) to the powdered tissue.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample in an ice bath for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Re-extract the pellet with another 0.5 mL of 80% methanol and combine the supernatants.

-

-

LC-MS Analysis:

-

Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

-

Inject 5-10 µL of the extract onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Use a binary solvent system:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Employ a gradient elution profile, for example: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.

-

Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.

-

Acquire data in full scan mode and data-dependent MS/MS mode for fragmentation analysis to aid in compound identification.

-

The following diagram outlines the metabolite profiling workflow.

Caption: Workflow for metabolite profiling.

Gene Discovery and Expression Analysis

Identifying the genes responsible for the biosynthetic pathway often involves transcriptomic analysis of tissues with high concentrations of the target compounds. Comparative transcriptomics between high- and low-producing tissues or developmental stages can reveal candidate genes.[20][21] Quantitative real-time PCR (qPCR) is then used to validate the expression patterns of these candidate genes.[8][22]

Protocol: qPCR Analysis of Candidate Biosynthetic Genes

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from 50-100 mg of ground plant tissue using a plant-specific RNA extraction kit, including an on-column DNase treatment step.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Primer Design and Validation:

-

Design qPCR primers for your candidate genes (e.g., P450s, acyltransferases) and at least two stable reference genes. Primers should be 18-24 bp long, with a GC content of 40-60%, and amplify a product of 100-200 bp.[19]

-

Validate primer efficiency by running a standard curve with a serial dilution of a pooled cDNA sample. The amplification efficiency should be between 90-110%.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 10 µL volume: 5 µL of 2x SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM), 1 µL of diluted cDNA (e.g., 1:10), and 3 µL of nuclease-free water.

-

Run the qPCR on a real-time PCR system with a typical thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.

-

In Vitro Enzyme Characterization

To confirm the function of a candidate enzyme, it is necessary to express the protein heterologously and perform in vitro biochemical assays.[23]

Protocol: Heterologous Expression and In Vitro Assay of a Cytochrome P450

-

Heterologous Expression:

-

Clone the full-length coding sequence of the candidate P450 gene into a suitable expression vector (e.g., for yeast or E. coli).

-

Co-express the P450 with a cytochrome P450 reductase (CPR) from the same or a related plant species, as P450s require a redox partner for activity.[24]

-

Induce protein expression and prepare microsomes from the cultured cells.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

2 mM NADPH

-

10-50 µg of microsomal protein

-

100 µM of the putative substrate (e.g., feruperic acid)

-

-

Initiate the reaction by adding NADPH and incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 20 µL of 6M HCl.

-

Extract the products with 500 µL of ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol for LC-MS analysis to identify the product.

-

Quantitative Data Summary

The following table summarizes key quantitative data related to the biosynthesis of piperine.

| Enzyme | Substrate(s) | Apparent Km | Apparent kcat | Source Organism |

| Piperine Synthase | Piperoyl-CoA | 342 ± 60 µM[25][26] | 1.01 ± 0.16 s-1[25] | Piper nigrum |

| Piperidine | 7.6 ± 0.5 mM[25][26] | Piper nigrum |

Conclusion and Future Directions

The biosynthesis of 1,3-benzodioxole derivatives is a fascinating example of how plants have evolved specialized metabolic pathways to create a diverse array of bioactive compounds from common precursors. While the pathway for piperine in Piper nigrum is now largely understood, many questions remain. The elucidation of the chain elongation step from ferulic acid and the complete biosynthetic pathways for other important 1,3-benzodioxole derivatives, such as safrole, are exciting avenues for future research.

The experimental workflows detailed in this guide provide a robust framework for addressing these questions. By combining metabolomics, transcriptomics, and biochemical characterization, researchers can continue to unravel the complexities of plant specialized metabolism, paving the way for the sustainable production of these valuable natural products.

References

-

Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis. (2020). Journal of Experimental Botany. [Link][13]

-

Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis. (2020). Journal of Experimental Botany. [Link][5]

-

Phenylpropanoid biosynthesis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link][2]

-

Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. (2011). The Plant Journal. [Link][6]

-

a new source of safrole Chemical composition, circadian rhythm and antibacterial activity of essential oils of piper divaricatum. (n.d.). SciELO. [Link][1]

-

Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. (2021). International Journal of Molecular Sciences. [Link][7]

-

Identification and characterization of piperine synthase from black pepper, Piper nigrum L. (2021). Communications Biology. [Link][14]

-

Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. (n.d.). Taylor & Francis Online. [Link][27]

-

Identification and characterization of piperine synthase from black pepper, Piper nigrum L. (2021). Nature Communications. [Link][11]

-

Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography. (2013). Forensic Science International. [Link][11]

-

Structure and biosynthesis of the phenylpropenes. (B) Simplified reaction scheme for the biosynthesis of eugenol from L-phenylalanine and the monolignol alcohol, coniferyl alcohol (CFAT: coniferyl alcohol acetyl transferase; EGS: eugenol synthase). (n.d.). ResearchGate. [Link][16]

-

Identification and characterization of piperine synthase from black pepper, Piper nigrum L. (2021). Nature. [Link][25]

-

Multi-tissue metabolomic profiling reveals the crucial metabolites and pathways associated with scallop growth. (2024). BMC Genomics. [Link][28]

-

Comparative Transcriptome and Metabolome Analysis of Resistant and Susceptible Piper Species Upon Infection by the Oomycete Phytophthora Capsici. (2022). Frontiers in Plant Science. [Link][20]

-

Ligand-complex formation between cytochromes P-450 and P-448 and methylenedioxyphenyl compounds. (n.d.). PubMed. [Link][29]

-

Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat. (n.d.). MDPI. [Link][8]

-

Targeted LC-MS Analysis for Plant Secondary Metabolites. (n.d.). PubMed. [Link][18]

-

Identification and characterization of piperine synthase from black pepper, Piper nigrum L. (n.d.). ResearchGate. [Link][26]

-

Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions. (n.d.). PubMed Central. [Link][30]

-

Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (n.d.). Frontiers in Plant Science. [Link][4]

-

Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. (2020). Nature Communications. [Link][9]

-

Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P450 enzymes in Escherichia coli. (2022). bioRxiv. [Link][24]

-

Suggested, yet largely hypothetical pathway for piperine formation. (n.d.). ResearchGate. [Link][12]

-

Role of Cytochrome P450 Enzyme in Plant Microorganisms' Communication: A Focus on Grapevine. (2023). MDPI. [Link][31]

-

Enzyme activity of recombinant and native piperine... (n.d.). ResearchGate. [Link][32]

-

A Convenient Synthesis of Coniferyl Alcohol. (n.d.). USDA ARS. [Link][33]

-

Sweet Basil Has Distinct Synthases for Eugenol Biosynthesis in Glandular Trichomes and Roots with Different Regulatory Mechanisms. (2021). MDPI. [Link][34]

-

In Vitro CYP (Cytochrome P450) Induction Studies. (n.d.). BioIVT. [Link][35]

-

Comparative transcriptome profiling of fruit tissue provides novel insights into piperine biosynthesis in black pepper (Piper nigrum L.). (n.d.). ResearchGate. [Link][21]

-

Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms. (n.d.). PubMed Central. [Link][36]

-

KEGG Phenylpropanoid biosynthesis - Reference pathway. (n.d.). KEGG. [Link][3]

-

Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (2001). PubMed. [Link][37]

-

qPCR Quantification Protocol Guide. (n.d.). Illumina. [Link][38]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. [Link][39]

-

Functional expression and biochemical characterization of P450 monooxygenases. (n.d.). HHU. [Link][23]

-

Metabolite Profiling and Bioactivities of Leaves, Stems, and Flowers of Rumex usambarensis (Dammer) Dammer, a Traditional African Medicinal Plant. (2023). MDPI. [Link][40]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River. [Link][41]

-

The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine. (n.d.). PubMed Central. [Link][22]

-

Identification and characterization of piperine synthase from black pepper, Piper nigrum L. (2021). PubMed. [Link][15]

-

Metabolomic profiling of rare cell populations isolated by flow cytometry from tissues. (2021). eLife. [Link][42]

-

De Novo Assembly and Characterization of Fruit Transcriptome in Black Pepper (Piper nigrum). (2015). SciSpace. [Link][43]

-

In-vitro CYP inhibition pooled. (2025). Protocols.io. [Link][44]

Sources

- 1. scielo.br [scielo.br]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Piperine modulates permeability characteristics of intestine by inducing alterations in membrane dynamics: influence on brush border membrane fluidity, ultrastructure and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. CN103833722B - A kind of preparation method of safrole - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103833722A - Method for preparing safrole - Google Patents [patents.google.com]

- 11. Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. idtdna.com [idtdna.com]

- 20. Comparative Transcriptome and Metabolome Analysis of Resistant and Susceptible Piper Species Upon Infection by the Oomycete Phytophthora Capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Multi-tissue metabolomic profiling reveals the crucial metabolites and pathways associated with scallop growth - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ligand-complex formation between cytochromes P-450 and P-448 and methylenedioxyphenyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. De Novo Assembly and Characterization of Fruit Transcriptome in Black Pepper (Piper nigrum) | PLOS One [journals.plos.org]

- 32. researchgate.net [researchgate.net]

- 33. ars.usda.gov [ars.usda.gov]

- 34. mdpi.com [mdpi.com]

- 35. bioivt.com [bioivt.com]

- 36. Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. bu.edu [bu.edu]

- 39. mdpi.com [mdpi.com]

- 40. researchgate.net [researchgate.net]

- 41. criver.com [criver.com]

- 42. Metabolomic profiling of rare cell populations isolated by flow cytometry from tissues | eLife [elifesciences.org]

- 43. scispace.com [scispace.com]

- 44. In-vitro CYP inhibition pooled [protocols.io]

An In-depth Technical Guide to the Solubility Profile of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde in Organic Solvents

Introduction

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde, a notable aromatic aldehyde, holds significant interest within the realms of pharmaceutical research and synthetic chemistry. Its structural motif, featuring a protected catechol system with a hydroxyl and an aldehyde group, imparts a unique combination of chemical reactivity and potential for intermolecular interactions. Understanding the solubility profile of this compound is a critical prerequisite for its effective utilization in drug development, enabling precise control over formulation, reaction kinetics, and purification processes.

This technical guide provides a comprehensive analysis of the solubility of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde in a range of common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this paper establishes a robust predictive framework based on the well-documented solubility of structurally analogous compounds, namely vanillin and protocatechualdehyde. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is fundamentally governed by its physicochemical properties and its interactions with the solvent. For 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde, the key structural features influencing its solubility are:

-

Aromatic Ring System: The benzodioxole core is inherently non-polar, contributing to its solubility in solvents with some aromatic or non-polar character.

-

Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents like alcohols.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

1,3-Dioxole Ring: The ether linkages in this ring are polar and can act as hydrogen bond acceptors, further influencing interactions with polar solvents.

The interplay of these functional groups results in a molecule with a moderate degree of polarity. The presence of both hydrogen-bond donating and accepting capabilities suggests that its solubility will be highly dependent on the solvent's ability to engage in these interactions.[1][2]

Predicted Solubility Profile

Based on the solubility characteristics of structurally similar phenolic aldehydes like vanillin and protocatechualdehyde, a qualitative solubility profile for 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde can be predicted.[3][4][5][6] This predictive approach is a cornerstone of early-stage drug development, where initial estimates of solubility guide solvent selection for synthesis and screening.[7][8]

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | The hydroxyl group of both the solute and solvent can engage in strong hydrogen bonding. |

| Ethanol | High | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor, readily solvating the polar functional groups of the molecule.[9] | |

| Water (Hot) | Moderate | While the polar groups can interact with water, the overall aromatic structure limits solubility. Increased temperature should significantly enhance solubility.[4][5] | |

| Water (Cold) | Low | At lower temperatures, the energy required to break the crystal lattice of the solid and disrupt the hydrogen bonding network of water is less favorable.[3] | |

| Polar Aprotic | Acetone | Moderate to High | Acetone's carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of the solute. Its moderate polarity can also accommodate the aromatic portion of the molecule. |

| Acetonitrile | Moderate | The nitrile group is a good hydrogen bond acceptor, and its high dielectric constant suggests it can solvate polar molecules. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many organic compounds with hydroxyl groups.[10] | |

| Moderately Polar | Ethyl Acetate | Moderate | The ester functional group can act as a hydrogen bond acceptor, and the overall polarity is suitable for solvating molecules with both polar and non-polar regions. |

| Dichloromethane (DCM) | Moderate | While primarily non-polar, the polarity of the C-Cl bonds allows for dipole-dipole interactions. It is a good solvent for many aromatic compounds. | |

| Non-Polar | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for polar compounds with hydrogen-bonding capabilities. |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane has minimal affinity for the polar functional groups of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde.[4] |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8][11] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in the saturated solution.

Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh an excess amount of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde into a series of glass vials. An excess is crucial to ensure a saturated solution is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Stir the suspensions at a constant rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is essential to report the temperature at which the solubility was determined.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Key Intermolecular Forces Governing Solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility profile of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde. While quantitative data for this specific compound remains to be extensively published, a robust predictive framework based on the solubility of structural analogs offers valuable guidance for researchers. The provided step-by-step protocol for the shake-flask method empowers scientists to determine accurate thermodynamic solubility data, which is indispensable for advancing research and development in pharmaceuticals and fine chemicals. A thorough understanding of the interplay between the molecule's functional groups and solvent properties is paramount for its successful application.

References

- ChemicalBook. (n.d.). Vanillin | 121-33-5.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Solubility of Things. (n.d.). Vanillin.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Ataman Kimya. (n.d.). VANILLIN.

- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization.

- National Institutes of Health. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species.

- LookChem. (n.d.). VANILLIN.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Sigma-Aldrich. (n.d.). Vanillin (V2375) - Product Information Sheet.

- ACS Omega. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts.

- Wisdom Library. (2025). Solubility of phenolic compounds: Significance and symbolism.

- Echemi. (n.d.). Protocatechualdehyde Industrial Grade.

- ChemBK. (2024). PROTOCATECHUIC ALDEHYDE.

- Journal of Chemical & Engineering Data. (2017). Solubilities of Protocatechuic Aldehyde, Caffeic Acid, d-Galactose, and d-Raffinose Pentahydrate in Ethanol–Water Solutions.

- MedchemExpress. (n.d.). Protocatechualdehyde (Catechaldehyde) | Polyphenol Compound.

Sources

- 1. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 3. Vanillin | 121-33-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to Exploring the Chemical Space of 1,3-Benzodioxole Derivatives for Drug Discovery

Foreword: The Enduring Relevance of a Privileged Scaffold

In the vast and ever-expanding universe of chemical structures available for drug discovery, certain scaffolds reappear with remarkable frequency. These "privileged structures" serve as versatile templates, offering a favorable combination of physicochemical properties, synthetic accessibility, and the ability to interact with a multitude of biological targets. The 1,3-benzodioxole moiety, a simple fusion of a benzene ring and a five-membered dioxole ring, is a quintessential example of such a scaffold.[1][2] Found in numerous natural products and synthetic compounds, its unique electronic and structural features have cemented its role as a cornerstone in medicinal chemistry.[3][4] This guide provides an in-depth exploration of the 1,3-benzodioxole chemical space, moving beyond a mere catalog of derivatives to offer a strategic blueprint for researchers, scientists, and drug development professionals aiming to harness its full therapeutic potential. We will delve into the causality behind synthetic choices, the intricacies of its metabolic behavior, and the modern computational and experimental workflows used to unlock novel drug candidates.

The Core Scaffold: Physicochemical Properties and Metabolic Signature

The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl (MDP), is an aromatic ether.[5] Its molecular formula is C₇H₆O₂, and the fusion of the electron-rich dioxole ring with the benzene ring creates a unique electronic environment that dictates its reactivity and metabolic fate.[5]

A defining characteristic of many 1,3-benzodioxole derivatives is their interaction with the cytochrome P450 (CYP450) family of enzymes.[6][7] The methylene bridge of the dioxole ring is susceptible to oxidative metabolism by CYP450, leading to the formation of a carbene intermediate. This reactive species can then form a metabolic-intermediate (MI) complex with the heme iron of the enzyme, effectively inhibiting its activity.[8] This mechanism is the basis for the synergistic effects observed when MDP compounds are co-administered with certain insecticides, and it has profound implications in drug development.[5][9] On one hand, this CYP450 inhibition can be exploited to enhance the pharmacokinetic profile of a co-administered drug, as seen with the antiepileptic stiripentol.[6][10] On the other hand, it presents a significant challenge, as unintended drug-drug interactions or altered metabolism of the primary drug must be carefully evaluated during preclinical development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. nbinno.com [nbinno.com]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde from Catechol Derivatives: An Application Note and Detailed Protocol

Introduction

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is a valuable substituted benzaldehyde derivative that serves as a key intermediate in the synthesis of various biologically active molecules and natural products. Its unique structure, featuring a protected catechol moiety (the benzodioxole ring), a hydroxyl group, and a reactive aldehyde function, makes it a versatile building block for drug discovery and development. This application note provides a comprehensive guide for the synthesis of this target molecule, starting from the readily available catechol derivative, pyrogallol. The presented synthetic strategy involves a four-step sequence: protection of adjacent hydroxyl groups, regioselective formylation, deprotection, and a final methylenation to construct the desired 1,3-benzodioxole ring system. Each step is accompanied by a detailed, field-proven protocol, mechanistic insights, and a discussion of the rationale behind the experimental choices.

Strategic Overview of the Synthesis

The synthesis of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde from a catechol derivative requires a multi-step approach to ensure the correct placement of the functional groups. A direct one-pot synthesis is challenging due to the reactivity of the catechol moiety and the need for regioselective functionalization. The chosen strategy, commencing with pyrogallol, addresses these challenges systematically.

Caption: Overall synthetic workflow from pyrogallol.

Part 1: Synthesis of 2,3,4-Trihydroxybenzaldehyde from Pyrogallol

This initial phase of the synthesis focuses on the preparation of the key intermediate, 2,3,4-trihydroxybenzaldehyde, from pyrogallol. This is achieved through a three-step sequence involving protection, formylation, and deprotection.

Step 1: Protection of Pyrogallol

Objective: To selectively protect the 1,2-hydroxyl groups of pyrogallol to prevent side reactions in the subsequent formylation step. This is achieved by forming a cyclic carbonate.

Rationale: The formation of the cyclic carbonate with diphenyl carbonate is a robust method for protecting adjacent hydroxyl groups on an aromatic ring. This protecting group is stable under the conditions of the subsequent formylation reaction and can be readily removed later.

Protocol 1: Synthesis of 4-Hydroxybenzo[d][1][2]dioxol-2-one

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Pyrogallol | 126.11 | 12.6 g | 100 |

| Diphenyl carbonate | 214.22 | 23.5 g | 110 |

| Triethylamine | 101.19 | 0.51 g (0.7 ml) | 5 |

| Methyl tert-butyl ether | - | 63 ml | - |

Procedure:

-

To a 250 ml three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyrogallol (12.6 g, 100 mmol), diphenyl carbonate (23.5 g, 110 mmol), triethylamine (0.51 g, 5 mmol), and methyl tert-butyl ether (63 ml).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer three times with 20 ml of 5% aqueous sodium hydroxide solution, followed by one wash with 20 ml of water, and one wash with 20 ml of saturated aqueous sodium chloride solution.

-

Concentrate the organic layer under reduced pressure to remove approximately 70% of the solvent.

-

Cool the concentrated solution to -5°C with stirring to induce crystallization.

-

Collect the solid product by suction filtration and dry under vacuum to yield 4-hydroxybenzo[d][1][2]dioxol-2-one.

Step 2: Regioselective Formylation

Objective: To introduce an aldehyde group onto the protected pyrogallol derivative. The formylation is directed to the position ortho to the remaining free hydroxyl group.

Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[3] The use of phosphorus oxychloride and dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the electrophile in this aromatic substitution.[4]

Protocol 2: Synthesis of 7-Hydroxy-2-oxobenzo[d][1][2]dioxole-4-carbaldehyde

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 4-Hydroxybenzo[d][1][2]dioxol-2-one | 152.10 | 15.2 g | 100 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 30.7 g (18.6 ml) | 200 |

| N,N-Dimethylformamide (DMF) | 73.09 | 7.3 g (7.7 ml) | 100 |

Procedure:

-

In a 250 ml three-necked round-bottom flask under a nitrogen atmosphere, add N,N-dimethylformamide (7.3 g, 100 mmol).

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (30.7 g, 200 mmol) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add 4-hydroxybenzo[d][1][2]dioxol-2-one (15.2 g, 100 mmol) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 70-80°C and stir for 10 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 ml).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-hydroxy-2-oxobenzo[d][1][2]dioxole-4-carbaldehyde.

Step 3: Deprotection

Objective: To remove the cyclic carbonate protecting group to reveal the 1,2-diol functionality, yielding 2,3,4-trihydroxybenzaldehyde.

Rationale: The carbonate group is readily hydrolyzed under aqueous conditions, particularly with heating, to regenerate the diol.[5] This deprotection step is straightforward and typically proceeds in high yield.

Protocol 3: Synthesis of 2,3,4-Trihydroxybenzaldehyde

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 7-Hydroxy-2-oxobenzo[d][1][2]dioxole-4-carbaldehyde | 180.12 | 18.0 g | 100 |

| Water | 18.02 | 54 ml | - |

Procedure:

-

In a 100 ml round-bottom flask, add 7-hydroxy-2-oxobenzo[d][1][2]dioxole-4-carbaldehyde (18.0 g, 100 mmol) and water (54 ml).

-

Heat the mixture to reflux and maintain for 1-1.5 hours.

-

Cool the reaction mixture to 5-10°C with stirring to induce crystallization.

-

Collect the solid product by suction filtration and dry under vacuum to obtain 2,3,4-trihydroxybenzaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Part 2: Synthesis of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde